REACTION_CXSMILES
|
CN1CCOCC1.ClC(OCC(C)C)=O.N[C:17]1[C:25]2[C:20](=[N:21][CH:22]=[N:23][C:24]=2NC2C=CC=C(Cl)C=2)[NH:19][N:18]=1.C(O)C>C1COCC1.CS(C)=O>[NH:19]1[C:20]2=[N:21][CH:22]=[N:23][CH:24]=[C:25]2[CH:17]=[N:18]1
|
Name
|
N-ethoxycarbonyl-(D/L)-valine
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
506 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
349 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C1=NC=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |